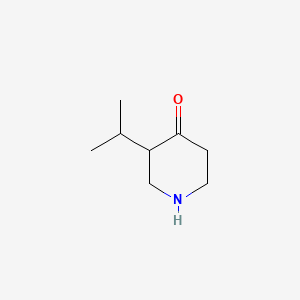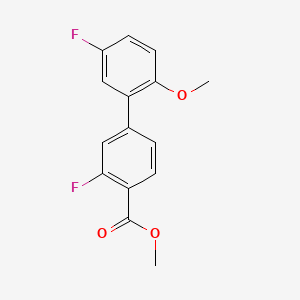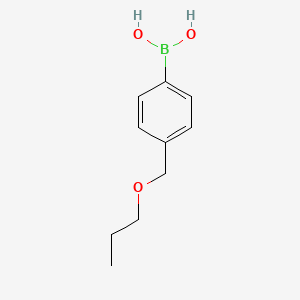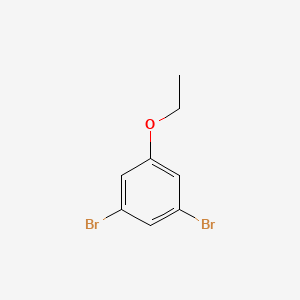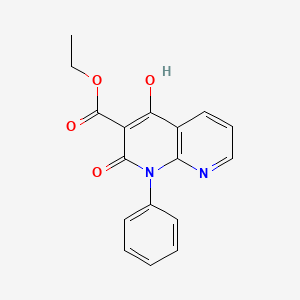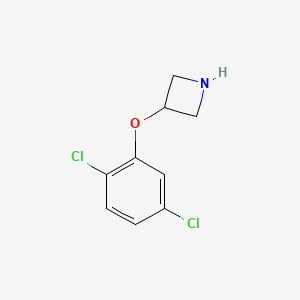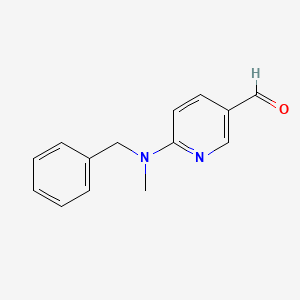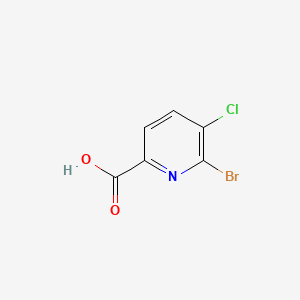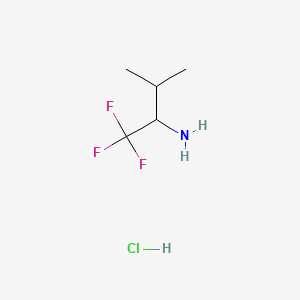
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NClH It is a derivative of butanamine, where three hydrogen atoms are replaced by fluorine atoms, and it is combined with hydrochloride to form a salt
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1,1,1-Trifluoro-3-methylbutan-2-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group.
Reaction Conditions: The reaction is conducted at a specific temperature and pressure to ensure the desired product is obtained. The use of catalysts and solvents may also be necessary to optimize the reaction yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The purification of the final product is achieved through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution can produce various substituted amines.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound is a ketone derivative and lacks the amine group, resulting in different chemical reactivity and applications.
1,1,1-Trifluoro-2-butanone: Another ketone derivative with a different substitution pattern, leading to variations in its chemical and physical properties.
1,1,1-Trifluoro-3-phenyl-2-propanone:
The uniqueness of this compound lies in its combination of trifluoromethyl and amine groups, providing a distinct set of properties and reactivity that make it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZKNFDWWBZJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677567 |
Source


|
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-44-5 |
Source


|
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
